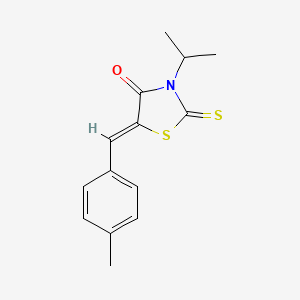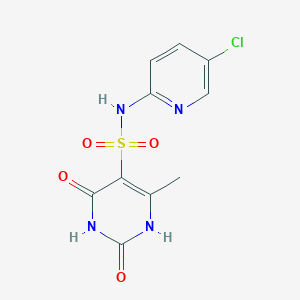![molecular formula C17H23N3O4 B6029267 methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate](/img/structure/B6029267.png)
methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate is a chemical compound that is commonly used in scientific research. It is a derivative of glycine and is commonly referred to as MBOMG. This compound is known for its ability to inhibit the activity of certain enzymes and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
MBOMG inhibits the activity of DPP-IV by binding to the active site of the enzyme. This results in the prevention of the breakdown of incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-IV, MBOMG can increase the levels of these hormones, resulting in improved glucose regulation.
Biochemical and Physiological Effects
MBOMG has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose metabolism, it has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines. It has also been shown to have anti-tumor effects by inhibiting the activity of certain enzymes involved in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MBOMG in lab experiments is its specificity for DPP-IV. This allows researchers to study the effects of inhibiting this enzyme without affecting other metabolic pathways. However, one limitation is that MBOMG is a relatively new compound and its long-term effects are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for the study of MBOMG. One area of interest is its potential as a therapeutic agent for the treatment of type 2 diabetes. Further research is needed to fully understand its effects on glucose metabolism and to determine its safety and efficacy in humans. Additionally, its potential anti-inflammatory and anti-tumor effects warrant further investigation. Finally, the development of new compounds based on MBOMG could lead to the discovery of more potent and selective inhibitors of DPP-IV.
Métodos De Síntesis
The synthesis of MBOMG involves the reaction of glycine methyl ester hydrochloride with benzyl isocyanate to form N-benzyl glycine methyl ester. This compound is then reacted with piperazine to form N-benzyl glycine piperazine. Finally, the acylation of this compound with acetic anhydride results in the formation of MBOMG.
Aplicaciones Científicas De Investigación
MBOMG is commonly used in scientific research as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the regulation of glucose metabolism and has been identified as a potential target for the treatment of type 2 diabetes. MBOMG has also been studied for its potential anti-inflammatory and anti-tumor effects.
Propiedades
IUPAC Name |
methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-19(12-16(22)24-2)15(21)10-14-17(23)18-8-9-20(14)11-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLGFTSMLVTHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(3-chlorophenyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029192.png)
![3-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6029200.png)

![methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6029212.png)
![ethyl 2-(benzoylamino)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029230.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide](/img/structure/B6029236.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6029242.png)
![2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6029249.png)
![N'-(5-bromo-2-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6029257.png)
![6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol](/img/structure/B6029262.png)

![N-(diphenylmethyl)-2-[(4-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B6029277.png)
![5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B6029284.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylbutyl)propanamide](/img/structure/B6029291.png)